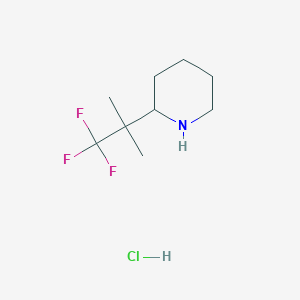

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride

Description

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine hydrochloride is a piperidine derivative characterized by a branched trifluoromethyl alkyl substituent at the 2-position of the piperidine ring. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name |

2-(1,1,1-trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N.ClH/c1-8(2,9(10,11)12)7-5-3-4-6-13-7;/h7,13H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIBCDZYUKFDJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCN1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride typically involves the reaction of piperidine with a trifluoromethylating agent under controlled conditions. One common method includes the use of 1,1,1-trifluoro-2-methylpropan-2-ol as a starting material, which is then reacted with piperidine in the presence of a suitable catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: It can also undergo addition reactions with various reagents.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various trifluoromethylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Notably, it is being explored as a possible treatment for various neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study: Migraine Treatment

Research has indicated that derivatives of this compound can activate specific serotonin receptors (5-HT1F), which are implicated in migraine relief without the vasoconstrictive effects typical of other migraine medications. This makes it a candidate for safer migraine therapies .

Biological Research

The compound is being studied for its role as an enzyme inhibitor or ligand for biological receptors. Its trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

Example Findings :

- In vitro studies have shown that it can inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications .

Agrochemicals

The compound's unique structure makes it suitable for developing agrochemicals, particularly as a pesticide or herbicide. Its efficacy in targeting specific biological pathways in pests can lead to more effective pest management strategies.

Synthesis of Complex Molecules

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as substitution and oxidation.

| Reaction Type | Product Type |

|---|---|

| Substitution | Substituted piperidines |

| Oxidation | Ketones and carboxylic acids |

Pharmaceutical Development

The compound is being researched for potential use in pharmaceuticals targeting central nervous system disorders. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Electronic Comparisons

Key Observations:

- Trifluoromethyl Groups: The target compound’s branched CF₃ group (vs.

- Halogen vs. CF₃ : Chloroethyl () and bromophenyl () substituents lack the electron-withdrawing effects of CF₃, resulting in lower metabolic stability .

- Salt Forms : All compared compounds are hydrochloride salts, ensuring improved solubility for in vivo applications.

Key Observations:

- Antimicrobial Potential: Piperidine derivatives with electronegative groups (e.g., CF₃, Cl) often exhibit antimicrobial activity, as seen in thiopyrimidinones () .

- CNS Applications : Analogous compounds like SB224289 (5-HT receptor modulator) and GZ-264B (dopamine uptake inhibitor) suggest the target compound may target neurological pathways .

Stereochemical and Electronic Considerations

- Enantiomer Specificity : highlights (R)- and (S)-enantiomers of 2-(2-trifluoromethylphenyl)piperidine HCl, underscoring the need for chiral resolution in the target compound if applicable .

- Electronic Effects : The CF₃ group’s strong electron-withdrawing nature may enhance binding to targets with polar active sites, contrasting with the electron-donating methoxy groups in GZ-273B/C .

Biological Activity

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride (CAS No. 2470441-24-6) is a fluorinated piperidine derivative with potential applications in medicinal chemistry and biological research. The presence of trifluoromethyl groups enhances its chemical stability and lipophilicity, which are critical for biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₉H₁₇ClF₃N

- Molecular Weight : 231.68 g/mol

- CAS Number : 2470441-24-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The trifluoromethyl group significantly increases the compound's binding affinity and selectivity towards these targets, influencing multiple biological pathways.

Biological Activity Overview

Research indicates that compounds containing piperidine rings have shown various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific activities of this compound are still under investigation, but related compounds have demonstrated significant effects in several studies.

Table 1: Summary of Biological Activities of Related Piperidine Derivatives

Case Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of various piperidine derivatives against Mycobacterium tuberculosis. The derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.5 to >512 μg/mL. Notably, some compounds exhibited selective toxicity towards M. tuberculosis with MIC values significantly lower than those affecting non-target microorganisms .

Case Study 2: CNS Activity

Another investigation into piperidine derivatives indicated their potential as central nervous system (CNS) agents. The structural modifications involving trifluoromethyl groups were found to enhance the binding affinity to CNS targets, suggesting that similar modifications in this compound could yield compounds with significant neuroactive properties.

Research Findings

Recent research has focused on the synthesis and evaluation of piperidine derivatives for various therapeutic applications. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic properties and enhance bioactivity.

Table 2: Comparative Analysis of Piperidine Derivatives

| Compound Name | Bioactivity | Binding Affinity |

|---|---|---|

| This compound | TBD | TBD |

| Other Piperidine Derivatives | Antibacterial | High |

| Triazine-Piperidine Conjugates | Enzyme Inhibition | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.